Methyl 5-bromo-3-chloro-6-hydroxypicolinate
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Overview
Description
Methyl 5-bromo-3-chloro-6-hydroxypicolinate is an organic compound with the molecular formula C7H5BrClNO3 and a molecular weight of 266.4765 g/mol . This compound is a derivative of picolinic acid and is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to the pyridine ring. It is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-chloro-6-hydroxypicolinate can be synthesized through a multi-step process involving the bromination and chlorination of picolinic acid derivatives. One common method involves the reaction of 3-hydroxy-2-pyridinecarboxylic acid methyl ester with bromine and chlorine under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to facilitate easy purification of the final product. The compound is usually purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-chloro-6-hydroxypicolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or to reduce the carbonyl group formed after oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Dehalogenated products or alcohols from the reduction of carbonyl compounds.
Scientific Research Applications
Methyl 5-bromo-3-chloro-6-hydroxypicolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-chloro-6-hydroxypicolinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural features and the nature of the target. The presence of bromine and chlorine atoms enhances its binding affinity to certain biological receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-3-hydroxypicolinate: Similar structure but lacks the chlorine atom.
Methyl 5-chloro-3-hydroxypicolinate: Similar structure but lacks the bromine atom.
Methyl 3-chloro-6-hydroxypicolinate: Similar structure but lacks the bromine atom at the 5-position.
Uniqueness
Methyl 5-bromo-3-chloro-6-hydroxypicolinate is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens with the hydroxyl group enhances its versatility in synthetic applications and its potential as a bioactive compound .
Properties
IUPAC Name |
methyl 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7(12)5-4(9)2-3(8)6(11)10-5/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMCUBUZZOFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=O)N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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